molecular formula C19H12ClNO2 B15078388 4-Chloro-N-dibenzofuran-3-yl-benzamide

4-Chloro-N-dibenzofuran-3-yl-benzamide

Cat. No.: B15078388
M. Wt: 321.8 g/mol
InChI Key: UEWFGRWUQRNCLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-dibenzofuran-3-yl-benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are typically carried out on a larger scale. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-dibenzofuran-3-yl-benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-dibenzofuran-3-yl-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-dibenzofuran-3-yl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

4-Chloro-N-dibenzofuran-3-yl-benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

4-chloro-N-dibenzofuran-3-ylbenzamide

InChI

InChI=1S/C19H12ClNO2/c20-13-7-5-12(6-8-13)19(22)21-14-9-10-16-15-3-1-2-4-17(15)23-18(16)11-14/h1-11H,(H,21,22)

InChI Key

UEWFGRWUQRNCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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